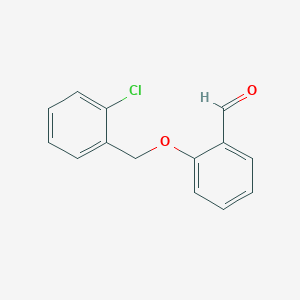

2-(2-Chlorobenzyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLXVAPVRJZHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351211 | |

| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-99-4 | |

| Record name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53389-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(2-Chlorobenzyloxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(2-Chlorobenzyloxy)benzaldehyde, a valuable intermediate in organic and medicinal chemistry. We delve into the mechanistic underpinnings of the chosen synthetic route, the Williamson ether synthesis, offering field-proven insights into optimizing reaction conditions. The guide culminates in a multi-platform spectroscopic approach to structural elucidation, ensuring a self-validating protocol for researchers and drug development professionals.

Introduction: The Strategic Value of Functionalized Benzaldehydes

Benzaldehyde derivatives are foundational building blocks in modern organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the versatile reactivity of the aldehyde group, which readily participates in reactions like nucleophilic additions and condensations.[3] The strategic incorporation of substituents onto the aromatic ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making them cornerstones of drug design.[1]

The target molecule, this compound, combines three key structural motifs:

-

An aldehyde functional group , a reactive handle for further chemical transformations.

-

An aryl ether linkage , a common and stable feature in many biologically active compounds.

-

A 2-chlorobenzyl moiety , which introduces a halogen atom that can influence steric and electronic properties and serve as a site for further cross-coupling reactions.

This guide presents a robust and reliable methodology for the synthesis of this compound and a comprehensive workflow for its unambiguous characterization.

Synthetic Strategy: The Williamson Ether Synthesis

The formation of the ether bond in this compound is most efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction is one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[4][5]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the ether linkage (C-O bond), identifying the most practical and commercially available starting materials: salicylaldehyde (2-hydroxybenzaldehyde) and 2-chlorobenzyl chloride.

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis: Mechanism and Rationale

The forward synthesis involves two key steps: the deprotonation of the alcohol to form a potent nucleophile, followed by the nucleophilic attack on the alkyl halide.

-

Deprotonation: The phenolic hydroxyl group of salicylaldehyde is acidic (pKa ≈ 10) but not nucleophilic enough to displace a halide on its own. A base is required to deprotonate it, forming a highly nucleophilic phenoxide anion. A moderately weak base like potassium carbonate (K₂CO₃) is ideal for this purpose. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde.

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide ion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This proceeds via an Sₙ2 mechanism, where the nucleophile attacks from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group.[6] This pathway is highly favored because 2-chlorobenzyl chloride is a primary benzylic halide, which is sterically unhindered and activated towards Sₙ2 reactions.[5]

Caption: Williamson ether synthesis reaction mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[7]

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

2-Chlorobenzyl chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF (approx. 5 mL per 1 g of salicylaldehyde).

-

Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add 2-chlorobenzyl chloride (1.1 eq.) dropwise to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with 1M NaOH solution (2x) to remove any unreacted salicylaldehyde, followed by a wash with deionized water (1x) and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.[8]

Structural Elucidation and Characterization

Unambiguous confirmation of the product's structure is achieved through a combination of spectroscopic techniques.

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-(2-Chlorobenzyloxy)benzaldehyde for Drug Development Professionals

Abstract: 2-(2-Chlorobenzyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its effective use in medicinal chemistry, process development, and formulation. These properties govern its reactivity, solubility, bioavailability, and stability, directly impacting its journey from a laboratory curiosity to a viable drug candidate intermediate. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, outlines standardized protocols for their determination, and contextualizes their importance within the regulatory framework of drug development. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes information from closely related structural analogs to provide a robust predictive profile, underscoring the scientific rationale behind each analytical step.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—an aldehyde group ortho to a benzyloxy ether, which itself contains a chlorine atom in the ortho position of the benzyl ring—dictate its chemical behavior and physical attributes.

| Identifier | Value | Source |

| IUPAC Name | 2-((2-Chlorobenzyl)oxy)benzaldehyde | - |

| Molecular Formula | C₁₄H₁₁ClO₂ | Deduced from Structure |

| Molecular Weight | 246.69 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl | - |

| CAS Number | Not readily available in public databases. Researchers should assign a unique identifier for internal tracking. | - |

Chemical Structure:

(Note: Image is a representation of the chemical structure.)

Core Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified data for this compound are sparse in publicly accessible literature. Therefore, to construct a reliable predictive profile, we present data for the structurally related precursor, 2-Chlorobenzaldehyde . This comparison allows researchers to anticipate the properties of the target compound. The addition of the 2-chlorobenzyl ether moiety is expected to significantly increase the molecular weight, decrease volatility, and lower aqueous solubility due to increased hydrophobicity.

| Property | 2-Chlorobenzaldehyde (Analog) | This compound (Predicted) | Rationale for Prediction |

| Physical State | Colorless to yellowish liquid[2][3] | Likely a low-melting solid or viscous oil | Increased molecular weight and intermolecular forces favor a solid state. |

| Melting Point | 9-12 °C[4] | > 25 °C | The larger, more rigid structure will have a higher melting point than its liquid precursor. |

| Boiling Point | 209-215 °C (at 760 mmHg)[4] | > 300 °C (with potential decomposition) | Significantly higher due to increased molecular weight; vacuum distillation would be required. |

| Density | ~1.25 g/mL at 25 °C[4] | ~1.2-1.3 g/mL | Expected to be similar to or slightly higher than the analog. |

| Aqueous Solubility | Insoluble / Slightly soluble[2][3] | Very low to practically insoluble | The large, non-polar benzyloxy group drastically reduces affinity for water. |

| Partition Coefficient (log P) | 2.33[2] | > 4.0 | The addition of a chlorobenzyl group significantly increases lipophilicity. |

| Flash Point | 87 °C (closed cup)[4] | > 150 °C | Lower volatility corresponds to a higher flash point. |

A Strategic Framework for Physicochemical Characterization

The characterization of a new chemical entity is not a random collection of data points but a systematic process. This workflow ensures that all critical data required for development and regulatory submission, as guided by frameworks like the ICH Q6A guidelines, are collected efficiently.[5][6][7] Specifications are critical quality standards that are justified by the manufacturer and approved by regulatory authorities.[5][8]

Caption: High-level workflow for the characterization of a new chemical entity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

A highly deshielded singlet for the aldehydic proton (CHO) around 9-10 ppm.[9]

-

A singlet for the benzylic protons (-O-CH₂-Ar) around 5.0-5.5 ppm.

-

A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the 8 protons on the two benzene rings.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides evidence of the carbon framework.

-

A signal in the 190-215 ppm range is definitive for the carbonyl carbon of the aldehyde.[9]

-

Signals for the aromatic carbons and the benzylic carbon would also be present in their characteristic regions.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

A strong, sharp absorption band around 1685-1705 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.[9]

-

C-O ether stretching bands around 1250 cm⁻¹.

-

C-Cl stretching in the 700-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an exact mass measurement. The fragmentation pattern would likely show a prominent peak for the 2-chlorobenzyl cation (m/z 125/127) resulting from the cleavage of the ether bond.

Standardized Experimental Protocols: Ensuring Data Integrity

To ensure data is reliable, reproducible, and acceptable for regulatory purposes, standardized protocols must be followed. The OECD Guidelines for the Testing of Chemicals are the global standard for many of these measurements.

Determination of Aqueous Solubility (OECD Guideline 105)

Causality: Water solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.[10][11] The Flask Method described in OECD 105 is the gold standard for compounds with solubility expected to be above 0.01 g/L.[10][12]

Step-by-Step Protocol (Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary time.[10][11]

-

Phase Separation: Cease agitation and allow the mixture to stand at the same temperature to let undissolved solid settle. Centrifuge or filter the solution to separate the aqueous phase from any solid material.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported as the mean of at least three independent determinations.

Caption: Workflow for the OECD 105 Flask Method for solubility determination.

Determination of Partition Coefficient (log P)

Causality: The n-octanol/water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.[13]

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

-

Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Report the result as log P.

Safety, Handling, and Storage

Given the lack of specific data, safety precautions should be based on the reactive aldehyde functional group and the chlorinated aromatic system, using 2-chlorobenzaldehyde as a surrogate for hazard assessment.

-

GHS Hazard Classification (Anticipated):

-

Handling:

-

Work in a well-ventilated fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][16]

-

Keep away from heat, sparks, and open flames.[16]

-

-

Storage:

References

-

OECD (1995). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

ICH (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

-

European Medicines Agency (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

FILAB (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Hall, M. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. NSF. [Link]

-

GMP Compliance (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

OECD iLibrary (n.d.). Test No. 105: Water Solubility. [Link]

-

OECD (2009). OECD Guidelines for Testing Chemicals. [Link]

-

Analytice (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

ICH (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

-

LibreTexts, Chemistry (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]

-

Oxford Lab Fine Chem LLP (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. [Link]

-

Royal Society of Chemistry (2023). Chapter 1: Physicochemical Properties. [Link]

-

LibreTexts, Chemistry (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Ataman Kimya (n.d.). 2-CHLOROBENZALDEHYDE. [Link]

-

Brenntag (n.d.). Safety Data Sheet - 2-chlorobenzaldehyde. [Link]

-

PubChem (n.d.). 2-Chlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia (n.d.). 2-Chlorobenzaldehyde. [Link]

-

PubChem (n.d.). 4-[(2-Chlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

-

LibreTexts, Chemistry (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. 4-[(2-Chlorobenzyl)oxy]benzaldehyde | C14H11ClO2 | CID 692382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 4. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. database.ich.org [database.ich.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. books.rsc.org [books.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide on 2-[(2-Chlorobenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-[(2-Chlorobenzyl)oxy]benzaldehyde, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document covers its formal IUPAC nomenclature, detailed structure, physicochemical properties, and a validated protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the compound's role as a versatile scaffold in drug discovery, particularly highlighting its demonstrated anticancer properties. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals in chemical research and pharmaceutical development.

Introduction: The Strategic Importance of Benzyloxybenzaldehyde Scaffolds

Aromatic aldehydes, such as benzaldehyde and its derivatives, are fundamental building blocks in the synthesis of a vast range of pharmaceuticals and fine chemicals.[1] Their utility stems from the reactivity of the aldehyde group, which readily participates in crucial carbon-carbon bond-forming reactions, and the stability of the aromatic ring, which serves as a foundational scaffold.[1]

The benzyloxybenzaldehyde framework, in particular, has emerged as a structure of significant interest in medicinal chemistry.[2][3] This is due to a unique combination of features:

-

A Reactive Aldehyde: Serves as a versatile handle for constructing more complex molecules through reactions like condensations and Schiff base formations.[2]

-

A Stable Ether Linkage: Provides a robust connection between two aromatic systems.

-

A Modifiable Scaffold: The benzyl and benzaldehyde rings can be substituted with various functional groups to modulate the molecule's steric and electronic properties. This strategic modification is a cornerstone of drug design, allowing for the optimization of a compound's metabolic stability, binding affinity, and overall pharmacological profile.[2][3]

Within this class, 2-[(2-Chlorobenzyl)oxy]benzaldehyde is a noteworthy derivative. The "2-chloro" substitution on the benzyl ring introduces a specific electronic and steric influence that has been explored for its potential to enhance biological activity. Research has demonstrated that this compound exhibits significant anticancer activity, making it a valuable lead for further investigation and development.[4]

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible scientific research. This section delineates the formal nomenclature, structure, and key physical and chemical properties of the target molecule.

IUPAC Name and Chemical Structure

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-[(2-chlorophenyl)methoxy]benzaldehyde .

The structure consists of a benzaldehyde molecule where the hydroxyl group at position 2 is replaced by a (2-chlorobenzyl)oxy group. This forms an ether linkage between the salicylaldehyde core and the 2-chlorobenzyl moiety.

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="O"]; C9 [label="C"]; C10 [label="H"]; C11 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; Cl [label="Cl", fontcolor="#34A853"];

// Benzaldehyde Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Aldehyde group C1 -- C7 [len=1.5]; C7 -- C10 [len=1.5]; C7 -- C11 [len=1.5, style=double];

// Ether linkage C2 -- C8 [len=1.5]; C8 -- C9 [len=1.5];

// Chlorobenzyl Ring C9 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C12 [len=1.5];

// Chlorine atom C13 -- Cl [len=1.5];

// Positioning C1 [pos="0,1!"]; C2 [pos="-1.3,0.5!"]; C3 [pos="-1.3,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1.3,-0.5!"]; C6 [pos="1.3,0.5!"]; C7 [pos="0,2.5!"]; C10 [pos="-0.8,3.0!"]; C11 [pos="0.8,3.0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.5,0!"]; C12 [pos="-4.8,0.5!"]; C13 [pos="-5.3,1.8!"]; C14 [pos="-6.6,2.3!"]; C15 [pos="-7.4,1.3!"]; C16 [pos="-6.9,0!"]; C17 [pos="-5.6,-0.5!"]; Cl [pos="-4.5,3!"]; }

Caption: 2D structure of 2-[(2-chlorophenyl)methoxy]benzaldehyde.Physicochemical Data Summary

Quantitative data for this compound are crucial for experimental design, including solubility determination, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | PubChem |

| Molecular Weight | 246.69 g/mol | PubChem |

| CAS Number | 40359-59-9 | [5] |

| Appearance | Expected to be a solid | General chemical knowledge |

| Purity | Typically ≥98% (Commercial) | [5] |

| Solubility | Soluble in common organic solvents (e.g., DMF, CH₂Cl₂, Acetone) | General chemical knowledge |

| Storage | Store in a cool, dry place away from light and moisture | General chemical knowledge |

Synthesis and Mechanistic Insight

The most direct and widely adopted method for preparing aryl ethers like 2-[(2-Chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis .[6][7][8] This robust Sₙ2 reaction remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[7]

Reaction Principle

The synthesis involves a two-step, one-pot process:

-

Deprotonation: A moderately strong base deprotonates the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This displaces the chloride leaving group and forms the desired ether linkage.

The Sₙ2 mechanism dictates the choice of reagents. The reaction works best with primary alkyl halides, like 2-chlorobenzyl chloride, as this minimizes competing elimination reactions that can occur with secondary or tertiary halides.[8]

}

Caption: Williamson ether synthesis reaction pathway.Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC) and a definitive purification step to ensure the integrity of the final product.

Materials and Reagents:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

2-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirring solution.

-

Rationale: K₂CO₃ is a suitable base for deprotonating the phenol. It is strong enough to be effective but mild enough to avoid side reactions with the aldehyde. Anhydrous conditions are critical to prevent hydrolysis of the reagents.

-

-

Electrophile Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours.

-

Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to decomposition.

-

-

Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (e.g., KCl, excess K₂CO₃) and DMF remain in the aqueous layer.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then brine (1x).

-

Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a synthetic intermediate lies in its application. 2-[(2-Chlorobenzyl)oxy]benzaldehyde is not merely a laboratory curiosity; it is a precursor to molecules with demonstrated biological effects.

Anticancer Activity

A key study established the anticancer potential of a series of benzyloxybenzaldehyde derivatives, including 2-[(2-Chlorobenzyl)oxy]benzaldehyde (referred to as compound 30 in the study).[4]

Key Findings:

-

The compound exhibited significant cytotoxic activity against the human leukemia (HL-60) cell line at concentrations between 1-10 µM.[4]

-

Mechanism of action studies revealed that these compounds induced cell apoptosis (programmed cell death).[4]

-

The apoptotic pathway was shown to involve the loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[4]

-

Furthermore, the compounds were found to arrest cell cycle progression at the G2/M phase.[4]

This research positions 2-[(2-Chlorobenzyl)oxy]benzaldehyde as a valuable scaffold for the development of novel antineoplastic agents. The aldehyde group provides a reactive site for creating libraries of derivatives (e.g., Schiff bases, hydrazones) to optimize potency and selectivity.

// Nodes Compound [label="2-[(2-Chlorobenzyl)oxy]benzaldehyde\n(Scaffold)", fillcolor="#FBBC05"]; HL60 [label="HL-60 Cancer Cells"]; Mito [label="Mitochondrial Membrane\nPotential Disruption"]; G2M [label="Cell Cycle Arrest\n(G2/M Phase)"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> HL60 [label=" Induces "]; HL60 -> Mito [label=" Leads to "]; HL60 -> G2M [label=" Leads to "]; Mito -> Apoptosis; G2M -> Apoptosis; }

Caption: Biological pathway of 2-[(2-Chlorobenzyl)oxy]benzaldehyde.Conclusion

2-[(2-Chlorobenzyl)oxy]benzaldehyde is a strategically important molecule in the field of organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction, combined with the versatility of its aldehyde functional group, makes it an accessible and valuable building block. The demonstrated anticancer activity of this compound underscores its potential as a foundational scaffold for developing next-generation therapeutics. This guide has provided the essential technical details and contextual insights required for researchers and scientists to effectively utilize this compound in their research and development programs.

References

-

PubChem. 4-[(2-Chlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Williamson Ether Synthesis. Department of Chemistry, University of Missouri-St. Louis. Available from: [Link]

-

PrepChem. Synthesis of 2-(2-chloroethyloxy)benzaldehyde. Available from: [Link]

-

Williamson Ether Synthesis. Department of Chemistry, University of Texas at El Paso. Available from: [Link]

-

Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. 2-Chlorobenzaldehyde. Available from: [Link]

-

Synthink. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

-

PubChem. 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Available from: [Link]

-

Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available from: [Link]

-

PubChemLite. 2-((4-chlorobenzyl)oxy)benzaldehyde n-ethylthiosemicarbazone. Available from: [Link]

-

Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Available from: [Link]

-

Khan, S. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. 2024. Available from: [Link]

-

PrepChem. Preparation of 2-chlorobenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available from: [Link]

-

Lin, C. F., et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. 2005;13(5):1537-44. Available from: [Link]

-

PubChemLite. 2-(benzyloxy)benzaldehyde. Available from: [Link]

-

ResearchGate. Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in... Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 2-(2-Chlorobenzyloxy)benzaldehyde (CAS No. 65744-11-8): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorobenzyloxy)benzaldehyde, a key organic intermediate with significant potential in medicinal chemistry. This document details the compound's chemical identity, a robust protocol for its synthesis via Williamson etherification, its physicochemical properties, and a critical analysis of its application as a precursor for novel therapeutic agents. Particular focus is given to its demonstrated anticancer activities, including its role in inducing apoptosis and cell cycle arrest in cancer cell lines. This guide is intended to serve as a foundational resource for researchers leveraging this scaffold in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

The unique structural arrangement of this compound, featuring a reactive aldehyde group ortho to a 2-chlorobenzyl ether moiety, makes it a valuable and versatile building block in organic synthesis. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 65744-11-8 | [PubChem][1] |

| IUPAC Name | 2-[(2-chlorobenzyl)oxy]benzaldehyde | [PubChem][1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [PubChem][1] |

| Molecular Weight | 246.69 g/mol | [PubChem][1] |

| Appearance | White Solid | [LGC Standards][2] |

| Melting Point | 71.0 to 75.0 °C | [LGC Standards][2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. | Inferred from standard organic compound behavior. |

Synthesis and Mechanistic Rationale

The primary and most efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for coupling a phenoxide with a primary alkyl halide.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) using a mild base, typically potassium carbonate, to form a potassium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenolic proton of salicylaldehyde without causing unwanted side reactions, such as hydrolysis of the alkyl halide.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly nucleophilic and reactive, thereby accelerating the Sₙ2 reaction rate.

Visualizing the Synthesis

The synthetic pathway is a straightforward nucleophilic substitution reaction.

Caption: Reaction scheme for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described for the synthesis of benzyloxybenzaldehyde derivatives.[3]

Materials:

-

Salicylaldehyde

-

2-Chlorobenzyl chloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone (15-20 mL per gram of salicylaldehyde) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Electrophile: Add 2-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford the pure this compound as a white solid.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its application as a scaffold for molecules with potent biological activity, particularly in oncology.

Anticancer Activity

A seminal study on a series of benzyloxybenzaldehyde derivatives identified 2-[(2-chlorobenzyl)oxy]benzaldehyde (designated as compound 30 in the study) as having significant anticancer activity against the human leukemia (HL-60) cell line.[3] The compound was shown to be active at concentrations in the 1-10 µM range.[3]

Mechanism of Action: The anticancer effects of this class of compounds are linked to the induction of apoptosis and cell cycle disruption.[3] Key mechanistic findings include:

-

Cell Cycle Arrest: The compounds were found to arrest cell cycle progression at the G2/M phase.[3]

-

Induction of Apoptosis: Morphological assessment and DNA fragmentation analysis confirmed that the compound induces programmed cell death.[3]

-

Mitochondrial Disruption: Treatment with these derivatives led to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3]

Sources

"anticancer activity of 2-((2-chlorobenzyl)oxy)benzaldehyde"

An In-Depth Technical Guide to the Anticancer Activity of 2-((2-chlorobenzyl)oxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Benzaldehyde and its derivatives have long been investigated for their therapeutic potential, with some demonstrating notable antitumor activities.[1][2] This technical guide focuses on a specific synthetic derivative, 2-((2-chlorobenzyl)oxy)benzaldehyde , a compound that has shown significant promise in preclinical evaluations.

A key study by Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer properties against the human promyelocytic leukemia (HL-60) cell line.[3] Among the synthesized compounds, 2-((2-chlorobenzyl)oxy)benzaldehyde (referred to as compound 30 in the study) was identified as a potent cytotoxic agent. This guide synthesizes the findings of this pivotal study, providing an in-depth analysis of the compound's mechanism of action, detailed experimental protocols for its evaluation, and a forward-looking perspective for future research. The primary focus will be on its ability to induce cell cycle arrest and apoptosis, two critical mechanisms for cancer therapy.

Synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde

The synthesis of 2-((2-chlorobenzyl)oxy)benzaldehyde is achieved through a straightforward Williamson ether synthesis. The protocol below is based on the general method described for this class of compounds.[3]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Addition of Alkylating Agent: Add 2-chlorobenzyl bromide (1.1 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for several hours (typically 4-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield 2-((2-chlorobenzyl)oxy)benzaldehyde as a pure compound.

Part 1: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

The study by Lin et al. demonstrated that 2-((2-chlorobenzyl)oxy)benzaldehyde exhibits significant cytotoxic activity against HL-60 cells.[3]

| Compound | Target Cell Line | IC₅₀ (µM) | Source |

| 2-((2-chlorobenzyl)oxy)benzaldehyde | HL-60 | 1-10 | Lin et al., 2005[3] |

| Doxorubicin (Reference Compound) | HL-60 | ~0.1 | (Typical) |

Table 1: Cytotoxicity Data. The IC₅₀ value for the title compound falls within the low micromolar range, indicating potent activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4]

-

Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-((2-chlorobenzyl)oxy)benzaldehyde in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration. Use this dose-response curve to determine the IC₅₀ value.

Part 2: Mechanism of Action - Induction of Cell Cycle Arrest

A hallmark of cancer is the deregulation of the cell cycle, leading to uncontrolled proliferation.[5][6] Many effective anticancer drugs exert their effects by interfering with the cell cycle, causing it to halt at specific checkpoints, which can prevent cell division and lead to cell death.[7]

Lin et al. found that 2-((2-chlorobenzyl)oxy)benzaldehyde causes an accumulation of HL-60 cells in the G2/M phase of the cell cycle.[3] This indicates that the compound disrupts processes essential for the transition from the G2 phase (pre-mitotic) into mitosis (M phase) or blocks the completion of mitosis itself.

Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Culture HL-60 cells and treat them with 2-((2-chlorobenzyl)oxy)benzaldehyde at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells by centrifugation. Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cells gently in 1 mL of ice-cold PBS. While vortexing at low speed, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n). An increase in the population of the G2/M peak compared to untreated controls indicates a G2/M arrest.

The Mammalian Cell Cycle Checkpoints

Caption: The cell cycle, highlighting the G2/M checkpoint where the compound acts.

Part 3: Mechanism of Action - Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[8] A key strategy in cancer therapy is to trigger apoptosis in tumor cells. Apoptosis can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10][11] Both pathways converge on the activation of caspases, which are proteases that execute the cell death program.[12]

The study on 2-((2-chlorobenzyl)oxy)benzaldehyde provided strong evidence that it induces apoptosis in HL-60 cells through the intrinsic pathway, as indicated by the loss of mitochondrial membrane potential.[3]

The Intrinsic (Mitochondrial) Apoptosis Pathwaydot

Sources

- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Cell Cycle Regulation, Checkpoints, and Cancer |… | Clinician.com [clinician.com]

- 8. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 9. Apoptosis - Wikipedia [en.wikipedia.org]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - CA [thermofisher.com]

- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to the Biological Screening of 2-(2-Chlorobenzyloxy)benzaldehyde Derivatives

Abstract

The 2-(benzyloxy)benzaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a chlorine atom at the ortho-position of the benzyl ring, yielding 2-(2-chlorobenzyloxy)benzaldehyde derivatives, presents a specific chemical space ripe for biological exploration. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically screen and characterize the biological potential of this compound class. Moving beyond a simple checklist of assays, we present a tiered, logic-driven screening cascade designed to efficiently identify lead candidates, elucidate mechanisms of action, and build a robust structure-activity relationship (SAR) profile.

Rationale and Synthetic Strategy

The Scientific Premise

Benzaldehyde and its derivatives are known to possess diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The benzyloxybenzaldehyde core, in particular, has been a focal point of research, with specific derivatives showing potent cytotoxic effects against cancer cell lines like HL-60.[2][6] The 2-[(2-chlorobenzyl)oxy]benzaldehyde derivative itself has been identified as having significant anticancer activity.[2] The rationale for a focused screening guide is to provide a systematic pathway to not only confirm and expand upon these findings but also to explore other potential therapeutic applications such as antimicrobial[7][8] or specific enzyme inhibitory roles.[9][10]

General Synthesis Protocol

The synthesis of the core scaffold is typically achieved via a Williamson ether synthesis. This method provides a reliable and versatile route to a library of derivatives by reacting various substituted salicylaldehydes with 2-chlorobenzyl chloride.

Diagram 1: General Synthesis of this compound Derivatives

Caption: General synthetic route via Williamson etherification.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[11]

-

Stir the mixture at room temperature for 20 minutes.

-

Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.[11]

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.[11]

-

Filter the solid, wash thoroughly with water, and dry under a vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

The Tiered Biological Screening Cascade

A successful screening campaign relies on a logical progression from broad, high-throughput assays to more specific, resource-intensive mechanistic studies. This tiered approach ensures that efforts are focused on the most promising compounds.

Diagram 2: Logical Workflow for Biological Screening

Caption: A tiered approach for efficient screening and lead identification.

Tier 1: Primary In Vitro Screening

The objective of Tier 1 is to cast a wide net to identify derivatives with significant biological activity. Based on existing literature for the parent scaffold, anticancer and antimicrobial assays are the most logical starting points.[2][7]

A. Anticancer Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is widely used for initial cytotoxicity screening.

Protocol: MTT Cell Viability Assay [5]

-

Cell Seeding: Seed cancer cells (e.g., HL-60, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

B. Antimicrobial Screening

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][13]

Protocol: Broth Microdilution for MIC Determination [3]

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[7][14]

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest compound concentration at which no visible microbial growth is observed.[3]

Tier 2: Secondary & Mechanistic Assays

Compounds identified as "hits" in Tier 1 (e.g., IC50 < 10 µM) are advanced to Tier 2 to understand how they exert their effects.[2][6]

A. Elucidating the Mechanism of Cell Death

For anticancer hits, it is crucial to determine if cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by disrupting the mitochondrial membrane potential.[2][6]

Diagram 3: Simplified Intrinsic Apoptosis Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rgcc-international.com [rgcc-international.com]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

The Benzyloxybenzaldehyde Scaffold: A Multifaceted Approach to Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxybenzaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with benzyloxybenzaldehyde compounds, with a primary focus on their role as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a critical target in oncology. We will delve into the molecular interactions governing this inhibition, explore other pertinent signaling pathways modulated by these compounds, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers seeking to leverage the therapeutic potential of the benzyloxybenzaldehyde scaffold in drug discovery and development.

Introduction: The Versatility of the Benzyloxybenzaldehyde Core

Benzyloxybenzaldehyde derivatives are a class of organic compounds characterized by a benzaldehyde ring substituted with a benzyloxy group. This seemingly simple structural motif provides a unique combination of features that are highly advantageous for drug design. The benzyloxy group can participate in crucial hydrophobic and stacking interactions within protein binding pockets, while the reactive aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.[1]

While initially explored for a range of biological effects including antimicrobial and anti-inflammatory properties, recent research has propelled benzyloxybenzaldehyde derivatives to the forefront of cancer research.[2] This is largely due to the discovery of their ability to selectively target key enzymes implicated in cancer progression and chemoresistance.

Primary Mechanism of Action: Selective Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

A significant body of evidence points to the inhibition of aldehyde dehydrogenase (ALDH) enzymes as a primary mechanism of action for many bioactive benzyloxybenzaldehyde compounds.[1][3] In particular, the ALDH1A3 isoform has been identified as a key target.[3][4][5][6]

The Role of ALDH1A3 in Cancer

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of NAD(P)+-dependent enzymes.[5] It plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, including the conversion of retinal to retinoic acid. Several studies have reported the overexpression of ALDH1A3 in various cancer types, which has been correlated with poor prognosis and treatment resistance.[3][4][5][6] Elevated ALDH1A3 activity is a hallmark of cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and relapse. Therefore, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target this aggressive cell population.[3][7]

Benzyloxybenzaldehydes as Potent and Selective ALDH1A3 Inhibitors

Researchers have designed and synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their inhibitory activity against various ALDH isoforms.[3][4] Notably, compounds with a benzyloxybenzaldehyde scaffold have been identified as highly potent and selective inhibitors of ALDH1A3.[3][4][5][6] For instance, two compounds, designated ABMM-15 and ABMM-16, demonstrated IC50 values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3.[3][4][5][6] Computational docking studies have supported these experimental findings, suggesting a favorable binding mode of these compounds within the ALDH1A3 active site.[3][5]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzyloxybenzaldehyde derivatives against ALDH1A3 are influenced by their structural features. Key SAR insights include:

-

The Benzyloxy Moiety: The presence of the benzyloxy group is crucial for potent inhibition. It is believed to engage in hydrophobic and pi-pi stacking interactions within the enzyme's binding pocket.

-

Linker and Substitution Patterns: The nature of the linker between the two aromatic rings and the substitution patterns on these rings can significantly impact activity. For example, a methyloxy linker has been shown to be important for inhibitory binding with the ALDH1A3 active site.[5][8]

The following diagram illustrates the proposed mechanism of ALDH1A3 inhibition by benzyloxybenzaldehyde compounds, leading to downstream effects on cancer cells.

Caption: General experimental workflow for the development of benzyloxybenzaldehyde derivatives.

ALDH Activity Assay

The inhibitory effect of benzyloxybenzaldehyde compounds on ALDH activity can be determined using a fluorometric assay.

Step-by-step methodology:

-

The assay measures the increase in fluorescence resulting from the conversion of NAD+ to NADH, which is directly proportional to the ALDH activity.

-

Use a suitable substrate, such as hexanal or 4-nitrobenzaldehyde (4-NBA), depending on the ALDH isoform being tested. [3]3. Perform the inhibition screening at a saturating substrate concentration. For ALDH1A3, it is also recommended to test at a substrate concentration near the Km value. [3]4. Incubate the enzyme with various concentrations of the inhibitor (benzyloxybenzaldehyde derivative).

-

Initiate the reaction by adding the substrate and NAD+.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the percentage of remaining enzyme activity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of specific activity against the logarithm of the inhibitor concentration. [5]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of benzyloxybenzaldehyde derivatives on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [9] Step-by-step methodology:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours. [9]2. Treat the cells with various concentrations of the benzyloxybenzaldehyde compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative benzyloxybenzaldehyde derivatives against ALDH isoforms and their cytotoxic activity against cancer cell lines.

| Compound ID | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| ABMM-15 | ALDH1A3 | 0.23 | A549 (ALDH-positive) | Not significantly cytotoxic | [3][4][5][6] |

| H1299 (ALDH-negative) | Not significantly cytotoxic | [3][4][5][6] | |||

| ABMM-16 | ALDH1A3 | 1.29 | A549 (ALDH-positive) | Not significantly cytotoxic | [3][4][5][6] |

| H1299 (ALDH-negative) | Not significantly cytotoxic | [3][4][5][6] | |||

| ABMM-6 | - | - | H1299 | 14.0 | [3][4][6] |

| ABMM-24 | - | - | H1299 | 13.7 | [3][4][6] |

| ABMM-32 | - | - | H1299 | 13.0 | [3][4][6] |

| CCY-1a-E2 | - | - | WEHI-3 (leukemia) | 5 | [2] |

Conclusion and Future Perspectives

The benzyloxybenzaldehyde scaffold has proven to be a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-defined mechanism of action, centered on the selective inhibition of ALDH1A3, provides a strong rationale for their further investigation. The synthetic tractability of these compounds allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Lead Optimization: Further derivatization of the benzyloxybenzaldehyde scaffold to improve drug-like properties.

-

In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these compounds for the treatment of other diseases where the targeted pathways are implicated.

References

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem.

- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.

- 3-Benzyloxybenzaldehyde | 1700-37-4 | FB29112 - Biosynth.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed.

- Comparative Analysis of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - Benchchem.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - ResearchGate.

- In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC - NIH.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - Bradford Scholars.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - Semantic Scholar.

- 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem.

- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry - Benchchem.

- 3-Benzyloxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- 3-Benzyloxybenzaldehyde 98 1700-37-4 - Sigma-Aldrich.

- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.

- 3-Benzyloxybenzaldehyde 98 1700-37-4 - Sigma-Aldrich.

- applications of 2-[3-(benzyloxy)phenyl]benzaldehyde as a synthetic intermediate - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [bradscholars.brad.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"preliminary in vitro studies of 2-(2-Chlorobenzyloxy)benzaldehyde"

<-3> A Technical Guide to the Preliminary In Vitro Profiling of 2-(2-Chlorobenzyloxy)benzaldehyde

Abstract

The identification of novel therapeutic agents is a cornerstone of drug discovery, necessitating rigorous and systematic evaluation of new chemical entities. This technical guide provides a comprehensive framework for the preliminary in vitro investigation of this compound, a compound of interest due to the known biological activities of related benzyloxybenzaldehyde derivatives.[1][2] We present a structured, multi-pillar approach for assessing its cytotoxic and antimicrobial potential, alongside foundational mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Rationale

The benzyloxybenzaldehyde scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, derivatives of this structure have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The subject of this guide, this compound, incorporates a strategic chloro-substitution on the benzyl ring. This modification is a common medicinal chemistry strategy to potentially enhance metabolic stability or binding affinity.

The preliminary in vitro evaluation of such a novel compound is a critical first step in the drug discovery pipeline.[3][4][5] It serves to efficiently identify and characterize its primary biological effects, thereby determining its potential as a therapeutic candidate. This guide outlines a logical, tiered workflow designed to first establish broad cytotoxic or antimicrobial activity, followed by initial investigations into the underlying mechanism of action (MoA).[6][7]

Tier 1: Primary Screening for Biological Activity

The initial phase of investigation aims to answer a fundamental question: Does this compound exhibit biological activity at achievable concentrations? We propose a dual-pronged screening approach to assess both its anticancer and antimicrobial potential.

In Vitro Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical step in drug discovery.[3][4] The objective is to determine the concentration at which the compound inhibits cellular viability by 50% (IC50), a key measure of its potency.[3][4]

Experimental Rationale: A panel of cell lines is selected to provide a preliminary indication of the compound's spectrum of activity. This should include at least one well-characterized cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for selective toxicity.[5][8] The MTT assay is chosen as the primary screening method due to its robustness, reproducibility, and suitability for high-throughput formats.[5][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9]

Protocol 2.1: MTT Assay for Cytotoxicity

Materials:

-

96-well flat-bottom sterile microplates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Selected cell lines (e.g., HeLa, MCF-7, HEK293)

-

Complete culture medium appropriate for the cell lines

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[11]

-

Microplate reader capable of measuring absorbance at 570 nm[8]

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3][10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[3]

-

Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

-

Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[8][11]

Antimicrobial Susceptibility Testing

Benzaldehyde and its derivatives have demonstrated antimicrobial properties.[2] Therefore, a preliminary screen for antibacterial activity is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Experimental Rationale: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and providing a quantitative MIC value.[13][14] Standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), this technique is considered a gold standard for susceptibility testing.[13][15] A common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterium should be used for initial screening.

Protocol 2.2: Broth Microdilution for MIC Determination

Materials:

-

96-well sterile microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (test compound)

-

DMSO

-

Standard antibiotic for positive control (e.g., Gentamicin)

-